[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound “[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate” is a complex organic molecule with multiple hydroxyl groups and glycosidic linkages. It is characterized by its intricate structure, which includes several sugar moieties and a tetradecahydropicene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and careful control of stereochemistry. Common reagents used in these steps might include protecting groups like tert-butyldimethylsilyl (TBDMS) chloride, glycosyl donors like trichloroacetimidates, and catalysts such as trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of such compounds is often challenging due to their complexity. It may involve biotechnological methods, such as the use of engineered microorganisms or enzymes to catalyze specific steps in the synthesis. Alternatively, semi-synthetic approaches, where a natural product is chemically modified, might be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for conversion to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study glycosylation processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or as a specialty chemical.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The presence of multiple hydroxyl groups suggests potential interactions through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Glycosides: Compounds with similar glycosidic linkages.
Terpenoids: Compounds with similar tetradecahydropicene cores.
Polyhydroxy Compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of glycosidic linkages and the tetradecahydropicene core, which might confer unique biological or chemical properties.
Properties
Molecular Formula |
C58H94O27 |
---|---|
Molecular Weight |
1223.3 g/mol |
IUPAC Name |
[3-[(2S,3R,4S,5R,6S)-5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,8R,9R,10R,11S,12aR)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O27/c1-22-32(65)35(68)38(71)48(78-22)82-43-29(64)20-76-47(41(43)74)81-42-23(2)79-49(40(73)37(42)70)83-44-33(66)28(63)19-77-51(44)85-52(75)58-13-11-53(3,4)15-25(58)24-9-10-31-54(5)16-27(62)46(84-50-39(72)36(69)34(67)30(18-59)80-50)55(6,21-60)45(54)26(61)17-57(31,8)56(24,7)12-14-58/h9,22-23,25-51,59-74H,10-21H2,1-8H3/t22?,23-,25?,26+,27-,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38?,39?,40+,41?,42-,43?,44?,45?,46-,47?,48?,49-,50?,51?,54+,55-,56+,57+,58-/m0/s1 |
InChI Key |
CQUSHZSCDGSFBF-WQCRFNKMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(COC2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(C[C@H](C7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)O)C)C3CC(CC4)(C)C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O |
Origin of Product |
United States |
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